molecular formula C15H13ClN2OS B5880324 N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide

Katalognummer B5880324
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: DYWAIMSXEWOMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of various types of cancer.

Wirkmechanismus

The mechanism of action of CCT137690 involves the inhibition of CHK1, a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, CCT137690 disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of other chemotherapy drugs, making it a potential candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CCT137690 in lab experiments is its selectivity for cancer cells. This allows researchers to specifically target cancer cells without affecting normal cells. However, one limitation of using CCT137690 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on CCT137690. One potential area of study is the identification of biomarkers that can predict the response of cancer cells to CCT137690. Additionally, further research is needed to determine the optimal dosing and administration schedule for CCT137690 in combination with other chemotherapy drugs. Finally, there is a need for preclinical and clinical trials to determine the safety and efficacy of CCT137690 as a cancer therapeutic agent.
In conclusion, CCT137690 is a promising small molecule inhibitor that has the potential to be used as a therapeutic agent in the treatment of various types of cancer. Its selective inhibition of CHK1 and ability to induce cell death in cancer cells make it a potential candidate for combination therapy with other chemotherapy drugs. While there are limitations to its use in lab experiments, further research is needed to determine its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of CCT137690 involves a series of chemical reactions starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. This is followed by the reaction of the acid chloride with 3-chloroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with carbon disulfide and sodium hydroxide to yield CCT137690.

Wissenschaftliche Forschungsanwendungen

CCT137690 has been extensively studied for its potential use as a cancer therapeutic agent. It has been shown to selectively inhibit the growth of cancer cells, including those that are resistant to traditional chemotherapy drugs. In addition, CCT137690 has been found to induce cell death in cancer cells by targeting the cell cycle checkpoint kinase 1 (CHK1) pathway.

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-5-2-3-8-13(10)14(19)18-15(20)17-12-7-4-6-11(16)9-12/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWAIMSXEWOMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)carbamothioyl]-2-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.